molecular formula C16H15FN2S B5142729 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole

Cat. No.: B5142729
M. Wt: 286.4 g/mol
InChI Key: IPONDFAFGUJXGU-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2S/c1-10-7-8-14-15(11(10)2)19-16(18-14)20-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPONDFAFGUJXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction using a thiol reagent such as thiourea or a similar compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzodiazole core or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified benzodiazole derivatives

    Substitution: Functionalized fluorophenyl derivatives

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole
  • 2-{[(2-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole
  • 2-{[(2-Methylphenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole

Uniqueness

2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity to biological targets, and overall biological activity, making it a valuable compound for research and development in various fields.

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